Nogalarene

Description

It belongs to a class of aromatic polyketides and shares biosynthetic pathways with other structurally related antibiotics like Nogalarol and Novobiocin . Early research on Nogalarene focused on its separation and identification using thin-layer chromatography (TLC), where it demonstrated distinct mobility patterns under standardized solvent systems .

Properties

CAS No. |

11052-69-0 |

|---|---|

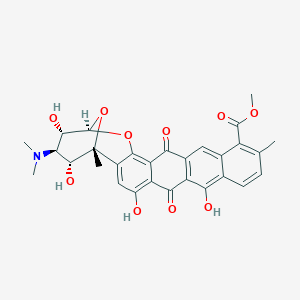

Molecular Formula |

C29H27NO10 |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate |

InChI |

InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1 |

InChI Key |

ZIOYGSZIUMVQSO-CWOXXLDKSA-N |

SMILES |

CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |

Isomeric SMILES |

CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Chromatographic Behavior

The TLC profiles of this compound and related compounds reveal critical differences in polarity and solubility (Table 1).

Table 1: TLC Parameters for this compound and Analogous Compounds

Key Observations :

- This compound vs. Nogalarol: this compound’s higher Rf value (0.37 vs. 0.16) under identical conditions suggests reduced polarity, likely due to the presence of a non-polar side chain or aromatic substituent .

- Novobiocin: Its lower Rf in phosphate buffer (0.25) compared to this compound highlights its acidic functional groups, which interact strongly with polar stationary phases .

- Nystatin: Despite differing in biosynthetic origin (polyene macrolide), its Rf (0.40) approximates this compound’s, indicating comparable hydrophobicity .

Structural and Functional Differences

- This compound vs. Nogalarol: Both are derived from Streptomyces species, but this compound lacks the hydroxyl group(s) present in Nogalarol, explaining its higher mobility in non-polar solvents .

- Novobiocin: A coumarin-derived antibiotic with a sugar moiety, Novobiocin’s solubility in polar solvents contrasts with this compound’s affinity for chloroform-methanol systems .

- Nystatin: A polyene antifungal, Nystatin’s macrocyclic structure distinguishes it from this compound’s polyketide backbone .

Stability and Bioactivity

- Thermal Stability: this compound’s retention of activity after TLC suggests moderate thermal stability, whereas Novobiocin degrades under acidic conditions .

- Antimicrobial Spectrum: this compound is primarily active against Gram-positive bacteria, while Nystatin targets fungi, reflecting divergent functional roles despite chromatographic similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.